molecular formula C19H22O2 B564339 Vedaprofen-d3 CAS No. 1185054-34-5

Vedaprofen-d3

Número de catálogo: B564339
Número CAS: 1185054-34-5
Peso molecular: 285.401
Clave InChI: VZUGVMQFWFVFBX-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vedaprofen-d3 is a deuterium-labeled derivative of Vedaprofen, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used as an analytical standard in pharmaceutical research. The compound is known for its selective inhibition of cyclooxygenase-1 (COX-1), which plays a crucial role in the inflammatory process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Vedaprofen-d3 involves the incorporation of deuterium atoms into the Vedaprofen molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Vedaprofen-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Pharmacodynamics and Pharmacokinetics

Pharmacodynamics : Vedaprofen-d3 has shown significant effects in reducing inflammatory markers. A study involving ponies demonstrated that vedaprofen administered at a dosage of 1 mg/kg resulted in significant inhibition of thromboxane B2 synthesis and reduced oedematous swelling and leukocyte infiltration in inflammatory exudate . The compound's ability to inhibit ex vivo serum thromboxane B2 synthesis indicates its potential utility in treating conditions characterized by acute inflammation.

Pharmacokinetics : The pharmacokinetics of this compound are characterized by enantioselectivity, where the R(-) enantiomer displays greater plasma concentrations compared to the S(+) enantiomer over time. This enantioselective behavior affects the drug's distribution and elimination half-life, which are crucial for optimizing dosing regimens in clinical settings .

Veterinary Medicine

This compound is predominantly used in veterinary contexts. Its applications include:

  • Pain Management : Effective in alleviating pain associated with musculoskeletal injuries in horses and other animals.
  • Anti-inflammatory Treatment : Used to manage inflammation due to conditions such as arthritis or post-surgical recovery.

The efficacy of this compound in these applications stems from its ability to modulate inflammatory pathways, making it a valuable tool in veterinary pharmacotherapy.

Potential Human Applications

While primarily utilized in veterinary medicine, there is growing interest in exploring this compound's potential applications in human medicine. Given its anti-inflammatory properties, it could be investigated for conditions such as:

  • Chronic Inflammatory Diseases : Conditions like rheumatoid arthritis or osteoarthritis may benefit from this compound's ability to reduce inflammation.
  • Postoperative Pain Management : Its efficacy in managing pain could make it a candidate for postoperative care protocols.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound:

  • Equine Studies : In a controlled study involving ponies, this compound significantly reduced markers of inflammation and pain, demonstrating its therapeutic potential in equine practice .
  • Comparative Studies : Research comparing this compound with other NSAIDs has shown favorable outcomes regarding safety and efficacy profiles, suggesting that it may offer advantages over traditional treatments .

Mecanismo De Acción

Vedaprofen-d3 exerts its effects by selectively inhibiting cyclooxygenase-1 (COX-1), an enzyme involved in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-1, this compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects .

Comparación Con Compuestos Similares

Uniqueness: Vedaprofen-d3 is unique due to its selective inhibition of cyclooxygenase-1 (COX-1), which distinguishes it from other NSAIDs that may inhibit both COX-1 and cyclooxygenase-2 (COX-2). This selectivity can result in fewer gastrointestinal side effects compared to non-selective NSAIDs .

Actividad Biológica

Vedaprofen-d3 is a deuterated form of vedaprofen, a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine for its analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy in clinical applications, and relevant research findings.

Vedaprofen belongs to the propionic acid derivative class of NSAIDs. It functions by inhibiting the cyclooxygenase (COX) enzyme system, which is crucial in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. This compound retains these properties due to its structural similarity to the parent compound.

Key Characteristics:

  • Chemical Structure: this compound is a stable isotope-labeled compound, which allows for enhanced tracking in metabolic studies.
  • Mechanism: Inhibition of COX enzymes leads to decreased production of prostaglandins, resulting in reduced inflammation and pain relief .

Pharmacokinetics

Vedaprofen is rapidly absorbed after oral administration, with a bioavailability of 80-90%. However, food intake can significantly reduce this absorption. The drug has a terminal half-life ranging from 350 to 500 minutes, and steady-state concentrations are achieved quickly with repeated dosing. It is highly bound to plasma proteins and extensively metabolized, with metabolites showing reduced biological activity compared to the parent compound .

Efficacy in Clinical Applications

This compound has been studied for its effectiveness in treating musculoskeletal disorders and soft tissue injuries in horses. Clinical trials have demonstrated its ability to alleviate pain associated with various conditions:

  • Indications: Reduction of inflammation and pain relief in traumatic injuries and surgical trauma.
  • Dosage: Administered orally, often prior to anticipated surgical procedures to mitigate post-operative pain .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound, particularly focusing on its pharmacodynamics and therapeutic outcomes:

  • Inhibition Studies: this compound has shown significant inhibition of prostaglandin E2 (PGE2) synthesis in equine models. This effect is crucial for managing inflammatory responses during acute injuries .
  • Comparative Studies: Research comparing vedaprofen with other NSAIDs indicates that it may have a favorable side effect profile, particularly regarding gastrointestinal safety in horses .
  • Metabolic Studies: The use of stable isotope labeling (as seen with this compound) allows for precise tracking of drug metabolism and disposition in vivo. This can provide insights into how modifications affect pharmacokinetics and therapeutic efficacy .

Data Table: Summary of Pharmacological Effects

Parameter Vedaprofen This compound
Chemical Class Propionic Acid DerivativePropionic Acid Derivative
Bioavailability 80-90%Similar
Half-life 350-500 minutesSimilar
Primary Action COX InhibitionCOX Inhibition
Target Species HorsesHorses
Common Indications Pain relief, anti-inflammatoryPain relief, anti-inflammatory

Propiedades

IUPAC Name

2-(4-cyclohexylnaphthalen-1-yl)-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUGVMQFWFVFBX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676194
Record name 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185054-34-5
Record name 2-(4-Cyclohexylnaphthalen-1-yl)(3,3,3-~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1185054-34-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.